SZFYEXCNBYZBIH-UHFFFAOYSA-N
Description
The compound identified by the InChIKey SZFYEXCNBYZBIH-UHFFFAOYSA-N is part of a broader class of small molecules curated for drug discovery and chemical screening. Such compounds are typically selected for their balanced physicochemical properties (e.g., molecular weight ≤500 Da, logP ≤5) to enhance drug-likeness and compatibility with target-binding assays .
Properties
Molecular Formula |
C23H19ClN4O2S2 |
|---|---|
Molecular Weight |
483.001 |
InChI |
InChI=1S/C23H19ClN4O2S2/c24-17-8-6-16(7-9-17)20(29)14-31-23-26-28-21(30)18-13-27(12-15-4-2-1-3-5-15)11-10-19(18)25-22(28)32-23/h1-9H,10-14H2 |
InChI Key |
SZFYEXCNBYZBIH-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Similarities
Compounds sharing the UHFFFAOYSA-N suffix in their InChIKeys, such as XRFUMCZJZSOWKI-UHFFFAOYSA-N and YLYIXDZITBMCIW-UHFFFAOYSA-N (N-Hydroxy-N-phenylbenzamide), suggest structural motifs common to benzamide derivatives or heterocyclic scaffolds . Clustering algorithms like Jarvis-Patrick or Butina methods (based on molecular fingerprints) are often employed to group such compounds into chemically similar clusters, enabling efficient comparison of bioactivity and physicochemical profiles .
Table 1: Structural Clustering of SZFYEXCNBYZBIH-UHFFFAOYSA-N and Analogs
| Compound InChIKey | Cluster Group | Key Functional Groups |
|---|---|---|
| This compound | Cluster A | Likely amide/heterocyclic core |
| XRFUMCZJZSOWKI-UHFFFAOYSA-N | Cluster A | Benzamide derivative |
| YLYIXDZITBMCIW-UHFFFAOYSA-N | Cluster B | N-hydroxybenzamide |
| KRYDCZBRZWSFJR-UHFFFAOYSA-N | Cluster C | Methoxy-sulfonylpyridazine |
Physicochemical Properties
Compounds in screening libraries are optimized for drug-like properties. For example, This compound likely adheres to Lipinski’s Rule of Five, similar to its analogs:
Table 2: Physicochemical Comparison
| Property | SZFYEXCNBYZBIH* | XRFUMCZJZSOWKI-UHFFFAOYSA-N | YLYIXDZITBMCIW-UHFFFAOYSA-N |
|---|---|---|---|
| Molecular Weight (Da) | ~350–450 | 382.4 | 213.2 |
| logP | 2–4 | 3.1 | 2.8 |
| Hydrogen Bond Donors | 1–2 | 1 | 2 |
| Rotatable Bonds | ≤5 | 4 | 3 |
*Inferred from library design principles .
Research Implications and Gaps
For example, YLYIXDZITBMCIW-UHFFFAOYSA-N (N-Hydroxy-N-phenylbenzamide) has been studied for its chelating properties, suggesting possible metal-binding activity in this compound . Further studies using high-throughput screening (HTS) or virtual docking are needed to elucidate its specific targets.
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